molecular formula C9H20N2 B1291343 3-(Piperidin-1-yl)butan-1-amine CAS No. 32813-36-8

3-(Piperidin-1-yl)butan-1-amine

Cat. No. B1291343
CAS RN: 32813-36-8
M. Wt: 156.27 g/mol
InChI Key: JALHJUKRXXWMPV-UHFFFAOYSA-N
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Description

3-(Piperidin-1-yl)butan-1-amine is a chemical compound that serves as a key intermediate in the synthesis of various pharmacologically active molecules. The compound features a piperidine ring, which is a common structural motif in medicinal chemistry due to its presence in numerous bioactive compounds. The piperidine moiety is known to impart significant biological activity, and its derivatives are often explored for their therapeutic potential.

Synthesis Analysis

The synthesis of compounds related to this compound involves several key steps, including asymmetric Michael addition and stereoselective alkylation. For instance, the preparation of a related compound, N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a precursor to premafloxacin, involves starting from isobutyl (3S)-3-[methyl[(1S)-1-phenylethyl]amino]butanoate and proceeding through a sequence that includes an asymmetric Michael addition to yield an intermediate, followed by a stereoselective alkylation to produce the desired compound . Similarly, the synthesis of (1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine, an intermediate of repaglinide, involves nucleophilic substitution, Grignard reaction, reduction, and resolution, with an emphasis on optimizing process conditions for large-scale production .

Molecular Structure Analysis

The molecular structure of compounds containing the piperidine ring can be elucidated using various spectroscopic techniques. For example, the vibrational spectra of 2,2-diphenyl-4-(piperidin-1-yl)butanamide were recorded using Fourier-Transform Infrared and Fourier-Transform Raman spectroscopy, and the vibrational wavenumbers were computed using HF and DFT methods . The geometrical parameters of such compounds are often in agreement with X-ray diffraction (XRD) data, providing a detailed understanding of their three-dimensional structure.

Chemical Reactions Analysis

The piperidine moiety in this compound and its derivatives can undergo various chemical reactions. For instance, the synthesis of novel 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one involves a Michael addition of a secondary amine to an α, β-unsaturated carbonyl compound . This type of reaction is useful for constructing complex molecules with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be studied using computational methods such as density functional theory (DFT). For example, the molecular electrostatic potential (MEP) analysis can reveal the negative and positive regions of the molecule, indicating possible sites for electrophilic and nucleophilic attacks, respectively . The stability of the molecule can be analyzed using natural bond orbital (NBO) analysis, which provides insights into hyper-conjugative interactions and charge delocalization within the molecule. Additionally, the HOMO and LUMO energies can confirm the occurrence of charge transfer within the molecule .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • 3-(Piperidin-1-yl)butan-1-amine is a key intermediate in the synthesis of various pharmaceutical compounds. It is notably used in the large-scale synthesis of Repaglinide, a medication for diabetes, through an efficient process involving nucleophilic substitution, Grignard reaction, reduction, and resolution (Kolla et al., 2006).
  • The compound has been utilized in the synthesis of 1-Amino-4-(5-aryloxazol-2-yl)-1,3-butadienes, demonstrating its versatility in creating complex molecular structures with potential pharmacological applications (Maiboroda et al., 1998).

Catalysis and Chemical Transformations

  • This compound plays a role in the aerobic oxidation of cyclic amines to lactams, a process catalyzed by CeO2-supported gold nanoparticles. This transformation is significant for producing chemical feedstocks like pyrrolidone and piperidone (Dairo et al., 2016).
  • It is involved in the hydrogenation of aminals, leading to the formation of 3-(γ-aminopropyl)-piperidines, a reaction influenced by catalyst choice (Zondler & Pfleiderer, 1975).

Synthesis of Complex Organic Molecules

  • The compound is instrumental in the high-yielding syntheses of 1-piperidin-4-yl-substituted butyro- and valerolactams, key pharmaceutical building blocks (Mapes & Mani, 2007).
  • It aids in creating conformationally rigid diamines, which are significant in medicinal chemistry. For example, the synthesis of 3-(pyrrolidin-1-yl)piperidine, a vital compound in this field (Smaliy et al., 2011).

Medicinal Chemistry and Drug Design

  • This compound derivatives have been explored in the development of novel antipsychotic drugs with dopaminergic and serotoninergic affinities (Raviña et al., 1999).
  • It has been used to synthesize glycosidase inhibitors, showing its potential in the development of new therapeutic agents (Baumann et al., 2008).

Antibacterial Applications

  • Derivatives of this compound have shown promise in anti-mycobacterial activities, with potential applications in tuberculosis treatment (Rani et al., 2019).

Mechanism of Action

While the specific mechanism of action for “3-(Piperidin-1-yl)butan-1-amine” is not clear from the search results, piperidine derivatives in general are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Safety and Hazards

The safety information for “3-(Piperidin-1-yl)butan-1-amine” includes the following hazard statements: H314, H335 . This means it can cause severe skin burns and eye damage, and may cause respiratory irritation . The precautionary statements include P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P403+P233, P405, P501 . These statements provide guidance on how to handle the substance safely.

Future Directions

Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Its derivatives have shown several important pharmacophoric features and are being utilized in different therapeutic applications . Therefore, the importance of the piperidine nucleus in the field of drug discovery is expected to continue to grow .

properties

IUPAC Name

3-piperidin-1-ylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-9(5-6-10)11-7-3-2-4-8-11/h9H,2-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JALHJUKRXXWMPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN)N1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90619529
Record name 3-(Piperidin-1-yl)butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

32813-36-8
Record name 3-(Piperidin-1-yl)butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(piperidin-1-yl)butan-1-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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